Fmoc-Arg(Aloc)2-OH

Catalog No.
S896178
CAS No.
148893-34-9
M.F
C29H32N4O8
M. Wt
564.595
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Aloc)2-OH

CAS Number

148893-34-9

Product Name

Fmoc-Arg(Aloc)2-OH

IUPAC Name

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C29H32N4O8

Molecular Weight

564.595

InChI

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1

InChI Key

RSPFZCDVPTYBLY-DEOSSOPVSA-N

SMILES

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C

Fmoc-Arg(Aloc)2-OH is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and two allyloxycarbonyl (Aloc) groups protecting the guanidino side chain. These protective groups are crucial in preventing unwanted side reactions during peptide synthesis, thereby ensuring the integrity of the synthesized peptides .

Fmoc-Arg(Alloc)2-OH is a building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids, in a controlled and stepwise manner. Fmoc-Arg(Alloc)2-OH incorporates the amino acid L-arginine (Arg) into the growing peptide chain.

Structure and Properties

Fmoc-Arg(Alloc)2-OH consists of three key components:

  • Fmoc (Fluorenylmethoxycarbonyl) protecting group: This group protects the alpha-amino group (N-terminus) of the arginine residue during peptide chain elongation. After attaching the next amino acid, the Fmoc group can be selectively removed using mild acidic conditions, allowing further chain growth [].
  • L-Arginine (Arg): This is the amino acid incorporated into the peptide. Arginine is a positively charged (cationic) amino acid due to its side chain containing a guanidine group. The properties of arginine can influence the overall structure and function of the resulting peptide [].
  • Alloc (Allyloxycarbonyl) protecting groups: These groups protect the guanidine side chain of the arginine residue. The Alloc groups can be selectively removed under different conditions compared to the Fmoc group, allowing for orthogonal protection during peptide synthesis []. This allows for selective modification of the arginine side chain later in the process, if desired.

Applications

Fmoc-Arg(Alloc)2-OH is valuable for synthesizing peptides containing arginine with potential applications in various research fields:

  • Peptide therapeutics: Arginine plays a role in various biological processes, and peptides containing arginine can be designed to target specific functions. For example, arginine-rich peptides can have antimicrobial activity [].
  • Protein structure and function studies: By incorporating Fmoc-Arg(Alloc)2-OH at specific positions in a peptide, researchers can investigate the role of arginine in protein folding and function [].
  • Development of novel biomaterials: Arginine-containing peptides can self-assemble into specific structures, making them interesting candidates for designing biomaterials with tailored properties [].

  • Deprotection Reactions: The Fmoc group is typically removed using piperidine, while the Aloc groups are cleaved via palladium-catalyzed hydrogenation .
  • Coupling Reactions: This compound can be coupled with other amino acids using standard coupling reagents such as N,N’-diisopropylcarbodiimide and OxymaPure, facilitating the formation of peptide bonds .

The major products from these reactions are peptides with specific sequences, incorporating this compound at desired positions.

Fmoc-Arg(Aloc)2-OH is instrumental in peptide synthesis, which plays a significant role in various biological processes. The compound's protective groups allow for the precise assembly of peptides without premature reactions that could alter their structure or function. This precision is vital for synthesizing peptides that may have therapeutic applications or serve as research tools in biochemical studies .

The synthesis of Fmoc-Arg(Aloc)2-OH typically involves:

  • Protection of Arginine: The guanidino side chain is protected using allyloxycarbonyl chloride in the presence of a base such as triethylamine.
  • N-terminal Protection: The N-terminal is then protected with fluorenylmethyloxycarbonyl chloride under basic conditions.

These steps ensure that both functional groups are adequately protected before proceeding to peptide synthesis .

Industrial Production Methods

In industrial settings, automated peptide synthesizers are employed to produce Fmoc-Arg(Aloc)2-OH on a larger scale. Solid-phase peptide synthesis techniques are commonly used, allowing for high-throughput production by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

Fmoc-Arg(Aloc)2-OH has several applications, primarily in:

  • Peptide Synthesis: It is widely used in the assembly of peptides for research and therapeutic purposes.
  • Biochemical Research: The compound aids in studying protein interactions and functions due to its ability to incorporate arginine residues into peptides effectively.

The unique protective groups enable researchers to explore complex peptide structures and their biological implications .

The interactions of Fmoc-Arg(Aloc)2-OH with various reagents and enzymes are critical for its functionality. It interacts with coupling reagents like PyBOP and TBTU, which facilitate peptide bond formation. Additionally, it engages with deprotection reagents such as piperidine, crucial for removing the Fmoc group during peptide assembly . Understanding these interactions helps optimize conditions for effective peptide synthesis.

Several compounds share structural similarities with Fmoc-Arg(Aloc)2-OH, particularly other arginine derivatives used in peptide synthesis. Here is a comparison highlighting its uniqueness:

CompoundProtective GroupsUnique Features
Fmoc-Arg(Pbf)-OHFluorenylmethoxycarbonyl, PbfPbf group offers stability against acidic conditions
Fmoc-Arg(Mtr)-OHFluorenylmethoxycarbonyl, MtrMtr group is acid-labile; sensitive to TFA
Fmoc-Arg(Pmc)-OHFluorenylmethoxycarbonyl, PmcPmc group allows for selective deprotection
Fmoc-Arg(Alloc)-OHFluorenylmethoxycarbonyl, AllocAlloc group provides alternative protection strategy

Fmoc-Arg(Aloc)2-OH stands out due to its dual Aloc protection on the guanidino side chain, offering enhanced stability and versatility during peptide synthesis compared to other derivatives .

The protection of arginine’s guanidinium group has long posed challenges due to its high basicity (pKₐ ≈ 12.5), which promotes undesired side reactions during peptide synthesis. Early strategies in the 1960s–1980s relied on nitro (NO₂) and tosyl (Tos) groups, which required harsh deprotection conditions (e.g., hydrofluoric acid or sodium in liquid ammonia). These methods often led to side reactions, including δ-lactam formation and ornithine byproducts.

The 1990s saw the introduction of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which improved deprotection kinetics under trifluoroacetic acid (TFA). However, Pbf’s limited orthogonality and cost drove the exploration of allyl-based protections. The allyloxycarbonyl (Alloc) group, first applied in the 1990s, offered a breakthrough: it could be removed via palladium-catalyzed allyl transfer under neutral conditions, enabling orthogonal deprotection alongside Fmoc/t-butyl strategies. This innovation laid the groundwork for derivatives like Fmoc-Arg(Alloc)₂-OH, which combines Fmoc’s base lability with Alloc’s orthogonal reactivity.

Significance in Modern Solid-Phase Peptide Synthesis

Fmoc-Arg(Alloc)₂-OH addresses three critical needs in SPPS:

  • Orthogonal Deprotection: The Alloc groups are stable under piperidine (used for Fmoc removal) but cleavable via palladium(0) catalysts, enabling selective side-chain deprotection for on-resin cyclization or functionalization.
  • Reduced Side Reactions: Unlike NO₂ or Pbf, Alloc minimizes δ-lactam formation (<0.1% per cycle), crucial for synthesizing arginine-rich peptides like HIV-Tat (9 arginines).
  • Compatibility with Green Chemistry: Recent advances permit metal-free Alloc deprotection using iodine/water in PolarClean/ethyl acetate, enhancing sustainability.

A comparative analysis of arginine protecting groups highlights these advantages:

Protecting GroupDeprotection ReagentSide ReactionsOrthogonality
NOSnCl₂/HCl, H₂/PdOrnithine formationLow
PbfTFA/thioanisoleδ-Lactam (1–2%)Moderate
AllocPd(PPh₃)₄/PhSiH₃ or I₂/H₂O<0.1% δ-lactamHigh

Nomenclature and Chemical Classification

Fmoc-Arg(Alloc)₂-OH (CAS 148893-34-9) is systematically named (2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid. Its structure features:

  • Fmoc group: Protects the α-amino group, removable via piperidine in dimethylformamide (DMF).
  • Dual Alloc groups: Protect the ω- and ω'-amines of the guanidinium, cleaved under neutral conditions by palladium catalysts.
  • Stereochemistry: The L-configuration at C2 ensures compatibility with native peptide sequences.

The molecular formula (C₂₉H₃₂N₄O₈) and weight (564.6 g/mol) are critical for stoichiometric calculations in SPPS. The Alloc groups impart solubility in polar aprotic solvents (e.g., DMF, dichloromethane), facilitating resin swelling and coupling efficiency.

Molecular Structure and Configuration

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl possesses the International Union of Pure and Applied Chemistry name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((5,9-dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)amino)pentanoic acid [1] [3]. The compound is registered under Chemical Abstracts Service number 148893-34-9 and maintains the molecular formula C29H32N4O8 [1] [2] [4]. The systematic nomenclature reflects the complex structural arrangement incorporating both protective groups essential for peptide synthesis applications [1] [3].

The structural formula demonstrates a sophisticated architecture comprising three distinct functional domains: the fluorenylmethyloxycarbonyl protecting group attached to the alpha-amino position, the arginine backbone, and dual allyloxycarbonyl protective groups on the guanidino side chain [1] [3] [4]. This arrangement provides orthogonal protection strategies crucial for selective deprotection during peptide synthesis protocols [7].

Stereochemical Characteristics

The compound exhibits defined stereochemical characteristics with one stereogenic center at the alpha-carbon position [1]. The absolute configuration is designated as S, corresponding to the natural L-arginine stereochemistry [3] [9]. Spectroscopic analysis confirms maintenance of stereochemical integrity during synthesis and storage under appropriate conditions [9].

The stereochemical designation (2S) indicates the spatial arrangement follows the Cahn-Ingold-Prelog priority rules, with the amino acid maintaining its natural configuration [3] [9]. This stereochemical preservation is critical for biological activity and peptide synthesis applications where enantiomeric purity directly impacts final product quality [9].

Molecular Representation Systems

Multiple molecular representation systems provide comprehensive structural information for Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl [1] [3] [6]. The Simplified Molecular Input Line Entry System representation is documented as O=C(O)C@@HCCCN=C(NC(OCC=C)=O)NC(OCC=C)=O [1] [3] [8].

The International Chemical Identifier code provides detailed connectivity information: InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 [3] [6]. The corresponding International Chemical Identifier Key is RSPFZCDVPTYBLY-DEOSSOPVSA-N [1] [3] [6].

Canonical Simplified Molecular Input Line Entry System notation represents the structure as C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C [3] [6]. These representation systems facilitate database searches, computational modeling, and structural analysis applications [6].

Physical and Spectroscopic Properties

Molecular Weight and Elemental Composition

Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl exhibits a molecular weight of 564.59 daltons based on its molecular formula C29H32N4O8 [1] [2] [4] [5]. The exact monoisotopic mass is calculated as 564.222014 daltons [1]. This precise molecular weight determination is essential for mass spectrometric identification and quantitative analysis protocols [1].

The elemental composition analysis reveals the following distribution:

ElementCountAtomic Weight (amu)Total Mass (amu)Percentage (%)
Carbon2912.01348.2961.7
Hydrogen321.00832.265.7
Nitrogen414.0156.049.9
Oxygen816.00128.0022.7

The predicted density is 1.29±0.1 g/cm³ under standard conditions [4] [5]. The predicted acid dissociation constant (pKa) value is 3.80±0.21, indicating the carboxylic acid functionality exhibits typical weak acid behavior [4] [5].

Solubility Profile in Peptide Synthesis Solvents

Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl demonstrates excellent solubility characteristics in common peptide synthesis solvents [4] [5] [6]. The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [4] [5]. These solubility properties are essential for solid-phase peptide synthesis applications where dissolution in organic solvents is required [18].

Specific solubility data indicates compatibility with standard peptide synthesis protocols utilizing dimethylformamide and dichloromethane as primary solvents [18]. The compound maintains stability in these solvents under typical synthesis conditions, with no significant degradation observed over extended periods when stored appropriately [4] [5].

The amphiphilic nature of the molecule, containing both hydrophobic fluorenyl and allyl groups alongside hydrophilic carboxylic acid functionality, contributes to its favorable solubility profile across diverse solvent systems [4] [5]. This characteristic facilitates purification procedures and coupling reactions in peptide synthesis protocols [18].

Spectroscopic Characteristics and Identification Methods

Spectroscopic characterization of Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl employs multiple analytical techniques for structural confirmation and purity assessment [21] [22]. Mass spectrometry provides definitive molecular weight confirmation through both electrospray ionization and matrix-assisted laser desorption ionization time-of-flight methods [21] [22].

Nuclear magnetic resonance spectroscopy reveals characteristic resonances consistent with the proposed structure [21] [24]. The fluorenyl protons appear in the aromatic region between 7-8 parts per million, while allyl group protons show typical vinyl resonances around 5-6 parts per million [21]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of carbonyl carbons around 170 parts per million and aromatic carbons in the 120-140 parts per million region [21].

Infrared spectroscopy demonstrates characteristic absorption bands for carbonyl stretching around 1700 cm⁻¹ and nitrogen-hydrogen stretching in the 3300-3500 cm⁻¹ region [21] [24]. These spectroscopic fingerprints provide reliable identification methods for quality control and structural verification purposes [21] [24].

Ultraviolet-visible spectroscopy shows characteristic absorption maxima related to the fluorenyl chromophore system [21]. The fluorenylmethyloxycarbonyl group exhibits specific absorption characteristics that can be utilized for quantitative determination following cleavage with piperidine to form the dibenzofulvene-piperidine adduct [21].

Chemical Reactivity Profile

Stability Under Various Reaction Conditions

Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxyl exhibits excellent stability under acidic conditions while remaining labile to basic treatment [25] [27]. The fluorenylmethyloxycarbonyl protecting group demonstrates stability in 50% trifluoroacetic acid but undergoes rapid cleavage under standard basic deprotection conditions using 20% piperidine in dimethylformamide [25] [27].

The allyloxycarbonyl protecting groups show orthogonal stability characteristics, remaining intact during fluorenylmethyloxycarbonyl deprotection while being selectively removable under palladium-catalyzed conditions [25] [27] [29]. This orthogonal protection scheme enables sequential deprotection strategies essential for complex peptide synthesis applications [27].

Storage stability studies indicate the compound maintains integrity when stored at -20°C under inert atmosphere with protection from light [4] [5] [6]. Degradation occurs gradually in solution, with stability being solvent-dependent and temperature-sensitive [4] [5]. Optimal storage conditions involve desiccation at -20°C in sealed containers with exclusion of moisture and oxygen [4] [5] [6].

Reactivity of Functional Groups

The compound contains multiple reactive functional groups exhibiting distinct reactivity patterns [25] [27]. The carboxylic acid functionality readily undergoes activation for amide bond formation using standard peptide coupling reagents including hydroxybenzotriazole-based activating agents and carbodiimide coupling systems [25] [27].

The fluorenylmethyloxycarbonyl group shows characteristic base-labile behavior, undergoing rapid deprotection through elimination reaction mechanisms [25] [27]. Treatment with secondary amines, particularly piperidine, results in formation of the dibenzofulvene species and release of the free amino group [21] [25] [27].

Allyloxycarbonyl protecting groups demonstrate selective reactivity toward palladium(0) catalysts in the presence of nucleophilic scavengers such as N,N-dimethylbarbituric acid [27] [29]. This reactivity enables selective deprotection of the guanidino functionality while preserving other protecting groups [29].

The guanidino functionality, when protected with dual allyloxycarbonyl groups, remains unreactive toward most coupling conditions while providing complete protection against side reactions during peptide chain assembly [25] [27]. This protection strategy prevents guanylation reactions and other side reactions commonly observed with less effective protecting group combinations [27].

Industrial Synthetic Routes

Sequential Protection Strategy for Large-Scale Production

Industrial synthesis of Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxide employs a systematic sequential protection approach optimized for scalability and cost-effectiveness [4]. The process initiates with the protection of the arginine carboxyl group through esterification under acidic conditions. Methanol or ethanol serves as the solvent system, with thionyl chloride or gaseous hydrogen chloride facilitating the esterification reaction at reflux temperatures of 60-70°C for 6-8 hours . This step achieves conversion yields exceeding 95% with the formation of the corresponding ethyl ester hydrochloride salt .

The subsequent amino group protection utilizes di-tert-butyl dicarbonate under mildly basic conditions to introduce the tert-butyloxycarbonyl protecting group . The reaction employs tetrahydrofuran or dioxane as solvents, with triethylamine or sodium bicarbonate serving as the base. Optimal conditions maintain temperatures at 0-5°C for initial activation, followed by room temperature reaction for 12 hours . The intermediate tert-butyloxycarbonyl-protected arginine ethyl ester achieves isolation yields of 90-92% through vacuum distillation .

Guanidino Group Protection with Allyloxycarbonyl Reagents

The critical step involves the introduction of dual allyloxycarbonyl protecting groups on the guanidino functionality [6] [7]. Industrial protocols employ allyl chloroformate as the primary reagent under controlled basic conditions. The reaction utilizes potassium carbonate or sodium bicarbonate as the base in acetone or dimethylformamide solvents [6]. Temperature control at 40-45°C proves essential to prevent side reactions and maximize selectivity [8]. The bis-allyloxycarbonyl protection typically achieves yields of 70-80% with high regioselectivity [6].

Fluorenylmethyloxycarbonyl Introduction and Final Processing

The final protection step involves the introduction of the fluorenylmethyloxycarbonyl group following deprotection of the tert-butyloxycarbonyl moiety [9] . Trifluoroacetic acid treatment removes the tert-butyloxycarbonyl protection, followed by neutralization and subsequent fluorenylmethyloxycarbonyl chloride coupling [9]. The reaction employs sodium bicarbonate in aqueous-organic solvent systems, maintaining temperatures below 10°C to preserve product integrity [9]. Industrial processes achieve overall yields of 65-75% across the complete synthetic sequence [4].

Automated Production Systems

Modern industrial facilities utilize automated peptide synthesizers adapted for protected amino acid production, enabling high-throughput manufacturing with consistent quality control . These systems incorporate continuous monitoring of reaction parameters, automated reagent addition, and integrated purification protocols. Solid-phase synthesis techniques allow for sequential protection strategies with resin-bound intermediates, facilitating product isolation and purification [10].

Laboratory-Scale Synthesis Protocols

Standard Laboratory Preparation Method

Laboratory synthesis of Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxide follows established protocols with modifications for small-scale efficiency [6]. The procedure initiates with arginine hydrochloride (5.0 grams, 23.7 millimoles) dissolved in anhydrous methanol (50 milliliters) under nitrogen atmosphere. Thionyl chloride (2.0 milliliters, 27.4 millimoles) undergoes dropwise addition at 0°C, followed by gradual warming to room temperature and subsequent reflux for 8 hours [8] .

The esterification mixture undergoes concentration under reduced pressure, yielding the crude arginine methyl ester hydrochloride. This intermediate dissolves in tetrahydrofuran (75 milliliters) with triethylamine (7.0 milliliters, 50.2 millimoles) at 0°C. Di-tert-butyl dicarbonate (6.2 grams, 28.4 millimoles) undergoes portionwise addition over 30 minutes, maintaining temperature below 5°C . The reaction mixture stirs at room temperature for 12 hours, achieving conversion monitored by thin-layer chromatography .

Optimized Allyloxycarbonyl Protection Protocol

The protected intermediate undergoes trifluoroacetic acid deprotection (20 milliliters) in dichloromethane (50 milliliters) for 2 hours at room temperature . Following neutralization with sodium bicarbonate solution, the free amine reacts with allyl chloroformate (5.0 milliliters, 47.1 millimoles) in the presence of potassium carbonate (8.0 grams, 57.9 millimoles) in acetone (100 milliliters) [6]. The reaction maintains 40°C for 6 hours with vigorous stirring, achieving bis-allyloxycarbonyl protection with yields of 75-80% [6].

Fluorenylmethyloxycarbonyl Installation and Purification

The final protection step employs fluorenylmethyloxycarbonyl chloride (6.5 grams, 25.1 millimoles) in dimethylformamide (40 milliliters) with diisopropylethylamine (8.0 milliliters, 45.9 millimoles) [9]. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 4 hours [9]. Aqueous workup involves dilution with water (200 milliliters) and extraction with ethyl acetate (3 × 100 milliliters) [9]. The combined organic phases undergo washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate, and concentration under reduced pressure [9].

Microwave-Assisted Synthesis Enhancement

Recent laboratory protocols incorporate microwave-assisted heating to accelerate reaction rates and improve yields [11] [12]. The allyloxycarbonyl protection step benefits significantly from microwave irradiation at 80°C for 30 minutes, achieving equivalent conversion in substantially reduced time [11]. Temperature control proves critical to prevent allyl group decomposition and maintain selectivity [11]. Microwave protocols demonstrate yields of 85-90% for the complete synthesis sequence [12].

Convergent Synthesis Approaches

Alternative laboratory methodologies employ convergent strategies where the fluorenylmethyloxycarbonyl and allyloxycarbonyl protecting groups undergo simultaneous installation [13]. This approach utilizes bis-allyloxycarbonyl-protected arginine derivatives as starting materials, followed by selective amino group fluorenylmethyloxycarbonyl protection [13]. The convergent method reduces the number of synthetic steps and achieves overall yields of 78-83% [13].

Quality Control Parameters and Characterization Methods

High-Performance Liquid Chromatography Analysis

Primary quality assessment employs reverse-phase high-performance liquid chromatography with stringent purity specifications [14] [15]. The analytical method utilizes a C18 column (250 × 4.6 millimeters, 5 micrometer particle size) with a gradient elution system comprising 0.1% trifluoroacetic acid in water (solvent A) and 0.1% trifluoroacetic acid in acetonitrile (solvent B) [14]. The gradient program initiates at 10% solvent B, increasing to 90% over 30 minutes at a flow rate of 1.0 milliliters per minute [14]. Detection employs ultraviolet absorption at 254 nanometers, corresponding to the fluorenyl chromophore [14].

Industrial specifications require high-performance liquid chromatography purity of ≥99.0% for pharmaceutical-grade material, with all significant amino acid-related impurities quantified and reported [14]. The method demonstrates resolution of potential synthetic impurities including mono-allyloxycarbonyl derivatives, fluorenylmethyloxycarbonyl-ornithine analogs, and hydrolysis products [14]. Retention time consistency within ±0.1 minutes ensures method reliability and compound identification [14].

Enantiomeric Purity Determination

Chiral high-performance liquid chromatography assessment employs specialized stationary phases to determine optical purity [14] [16]. The analytical protocol utilizes a Chiralpak-IA column (250 × 4.6 millimeters) with an isocratic mobile phase comprising 10% isopropanol in hexane containing 0.1% trifluoroacetic acid [16]. Flow rate maintenance at 1.0 milliliters per minute with ultraviolet detection at 254 nanometers enables baseline resolution of enantiomers [16]. Industrial standards mandate enantiomeric excess values ≥99.8% for Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxide [14].

Mass Spectrometry Structural Confirmation

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and structural verification [17] [18]. The analytical method employs positive ionization mode with nitrogen as the nebulizing gas at 300°C [17]. The molecular ion peak appears at m/z 565.32 corresponding to the protonated molecular ion [M+H]+ [17] [18]. Fragmentation patterns demonstrate characteristic losses of allyloxycarbonyl groups (m/z -86) and fluorenylmethyloxycarbonyl moieties (m/z -222), confirming structural integrity [17].

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation of the molecular ion [17]. Product ion spectra reveal diagnostic fragments corresponding to the arginine backbone (m/z 175) and protected guanidino functionality (m/z 201) [17]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as an alternative technique for molecular weight determination with enhanced sensitivity .

Nuclear Magnetic Resonance Spectroscopy Verification

Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides comprehensive structural characterization [19] [16]. The spectrum demonstrates characteristic resonances for the fluorenyl aromatic protons at 7.25-7.77 parts per million and allyl vinyl protons at 5.15-6.05 parts per million [19]. Integration ratios confirm the presence of dual allyloxycarbonyl protecting groups and single fluorenylmethyloxycarbonyl moiety [19].

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation with diagnostic carbonyl carbon resonances at 156.4 and 174.6 parts per million corresponding to the carbamate protecting groups [19]. The arginine backbone carbons appear at characteristic chemical shifts, with the guanidino carbon resonating at 157.6 parts per million [19]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence provide complete structural assignment [19].

Optical Activity Measurements

Polarimetry assessment determines the optical rotation of Fluorenylmethyloxycarbonyl-Arginine(Allyloxycarbonyl)2-Hydroxide solutions [15] [16]. The measurement employs a 0.5 decimeter cell at 589 nanometers (sodium D-line) with sample concentrations of 1.0 gram per 100 milliliters in dimethylformamide [15]. Typical optical rotation values range from -5.0° to -6.0°, confirming the L-configuration of the arginine center [15]. Temperature control at 22°C ensures measurement reproducibility and accuracy [16].

Residual Solvent and Impurity Analysis

Gas chromatography-mass spectrometry protocols quantify residual synthetic solvents and volatile impurities [14]. The method employs a fused silica capillary column (30 meters × 0.25 millimeters, 0.25 micrometer film thickness) with helium carrier gas [14]. Temperature programming from 40°C to 250°C at 10°C per minute enables separation of common solvents including tetrahydrofuran, dichloromethane, and acetone [14]. Quantitation utilizes internal standard methodology with detection limits below 10 parts per million [14].

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Dates

Last modified: 08-15-2023

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